1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene
Description
Properties
CAS No. |
158440-79-0 |
|---|---|
Molecular Formula |
C10H11F |
Molecular Weight |
150.196 |
IUPAC Name |
1-[(E)-but-2-en-2-yl]-3-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-3-8(2)9-5-4-6-10(11)7-9/h3-7H,1-2H3/b8-3+ |
InChI Key |
CLLPQZXTWMZRLT-FPYGCLRLSA-N |
SMILES |
CC=C(C)C1=CC(=CC=C1)F |
Synonyms |
Benzene, 1-fluoro-3-(1-methyl-1-propenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Ylide Preparation
A butenyl phosphonium salt is synthesized by treating 2-bromo-2-butene with triphenylphosphine in anhydrous tetrahydrofuran (THF). The resulting phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to generate the reactive ylide.
Olefination Conditions
The ylide is added dropwise to 3-fluorobenzaldehyde at −78°C, followed by gradual warming to room temperature. The reaction proceeds via a concerted mechanism, favoring the E-alkene due to steric hindrance between the bulky triphenylphosphine oxide moiety and the fluorophenyl group.
Representative Procedure
-
Reactants : 3-Fluorobenzaldehyde (1.0 equiv), 2-bromo-2-butene (1.2 equiv), triphenylphosphine (1.2 equiv), n-BuLi (1.5 equiv).
-
Solvent : THF, −78°C to 25°C.
-
Yield : 68–72% after column chromatography (hexane/ethyl acetate = 20:1).
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura and Heck Reactions
Transition metal catalysis offers modular routes to aryl alkenes. The Suzuki-Miyaura coupling and Heck reaction are particularly relevant for introducing the butenyl group.
Suzuki-Miyaura Coupling
A boronic ester derivative of 2-buten-2-yl is coupled with 3-fluorobromobenzene. The transmetalation step ensures retention of the alkene’s geometry.
Conditions
Heck Reaction
Direct coupling of 3-fluorobromobenzene with 2-butene using a palladium catalyst forms the C–C bond while preserving the E-configuration.
Optimized Parameters
-
Catalyst : Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%).
-
Base : Et₃N (3.0 equiv).
Acid-Mediated Elimination of Alcohol Precursors
Dehydration of tertiary alcohols adjacent to the aromatic ring provides a stereocontrolled route to the target alkene.
Alcohol Synthesis
3-Fluorophenyl magnesium bromide is reacted with 3-buten-2-one to form a tertiary alcohol. Grignard addition proceeds with high regioselectivity due to the ketone’s electronic profile.
Dehydration Conditions
The alcohol is treated with concentrated H₂SO₄ at 50°C, inducing elimination to form the trans-alkene. The E-selectivity arises from the syn-periplanar transition state.
Typical Yield : 75–80% after distillation.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (E:Z) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig Reaction | 68–72 | >95:5 | Moderate | High |
| Suzuki Coupling | 65–70 | >98:2 | High | Moderate |
| Heck Reaction | 60–65 | >90:10 | High | Moderate |
| Acid Elimination | 75–80 | >85:15 | High | Low |
Key Observations :
-
The Wittig reaction offers excellent E-selectivity but requires stoichiometric phosphine reagents, increasing costs.
-
Suzuki coupling is highly selective and scalable but depends on the availability of boronic esters.
-
Acid elimination is cost-effective but less stereoselective, necessitating post-reaction purification.
Mechanistic Insights and Stereochemical Control
The E-configuration in this compound is thermodynamically favored due to reduced steric clash between the fluorophenyl group and the methyl substituent on the double bond. In the Wittig reaction, the ylide’s bulky triphenylphosphine moiety directs the trans-addition pathway, while in cross-couplings, the palladium oxidative insertion step ensures retention of alkene geometry .
Chemical Reactions Analysis
Types of Reactions: 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding 1-butyl-3-fluorobenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: 1-butyl-3-fluorobenzene
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene with structurally related fluorobenzene derivatives, focusing on substituent effects, biological activity, and structural impacts.
Structural and Conformational Impacts
DNA Duplex Bending :
Substitution with 3-fluorobenzene in DNA duplexes induced significant helical bending (Δθh ∼14°) due to steric and electronic perturbations, as observed in a study comparing Watson-Crick (WC) and Hoogsteen (HG) base-pairing geometries . While the butenyl group’s impact on nucleic acid interactions is undocumented, its planar structure could similarly influence macromolecular conformations.Azidomethyl Substituents :
1-(Azidomethyl)-3-Fluorobenzene (C₇H₆FN₃) has a molar mass of 151.14 g/mol and is sensitive to irritation, suggesting that azide groups introduce reactivity risks absent in the butenyl-substituted compound .
Table 1: Comparative Properties of 3-Fluorobenzene Derivatives
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions (e.g., Heck or Sonogashira) or photochemical methods. For example, cesium salts and photocatalysts like 4CzIPN in degassed CH₂Cl₂ under blue light irradiation have been used to achieve ~30% yield for analogous fluorobenzene derivatives . Key factors include solvent polarity (non-polar solvents favor E-configuration), catalyst loading, and reaction time. Column chromatography (SiO₂, pentane) is typically employed for purification .
Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Analyze coupling constants (e.g., JH-F for fluorine proximity) and peak splitting to confirm the E-configuration of the butenyl group .
- X-ray crystallography : Refinement using SHELX software ensures accurate determination of bond lengths and angles, particularly for resolving stereochemical ambiguities .
- Mass spectrometry : High-resolution data validates molecular formula and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles), fume hoods for ventilation, and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services. Refer to SDS guidelines for fluorinated compounds, which highlight risks of inhalation and dermal exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Cross-validate computational models (e.g., DFT) with experimental
- Compare calculated NMR chemical shifts with observed values, adjusting for solvent effects (e.g., PCM models).
- Use X-ray crystallography (via SHELX ) to confirm spatial arrangements if computational bond angles deviate >2° from experimental data.
- Re-examine computational parameters (basis sets, solvent models) to align with experimental conditions .
Q. What strategies optimize regioselectivity in reactions involving the fluorinated aromatic ring?
- Methodological Answer :
- Directing groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophilic substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the meta position relative to fluorine .
- Temperature control : Lower temperatures (−20°C) favor kinetic control, while higher temperatures (80°C) promote thermodynamic products .
Q. How can kinetic studies elucidate the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Design time-course experiments using HPLC or ¹⁹F NMR to monitor degradation. For example, incubate the compound in buffers (pH 3–10) at 25–60°C and quantify residual concentration hourly .
- Fit data to Arrhenius or Eyring equations to derive activation energies and predict shelf-life.
Q. What experimental approaches validate the compound’s role as an intermediate in pharmaceutical synthesis?
- Methodological Answer :
- Functionalization : React with bioactive moieties (e.g., thiadiazoles) under Suzuki-Miyaura conditions, tracking coupling efficiency via LC-MS .
- Biological assays : Test derivatives for target binding (e.g., enzyme inhibition) using fluorogenic substrates or SPR-based affinity measurements .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound?
- Methodological Answer :
- Replicate studies under identical conditions (catalyst, solvent, purity of reagents).
- Perform control experiments to identify side reactions (e.g., dimerization via GC-MS).
- Use meta-analysis to assess systemic biases (e.g., column chromatography losses in low-yield reports ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
